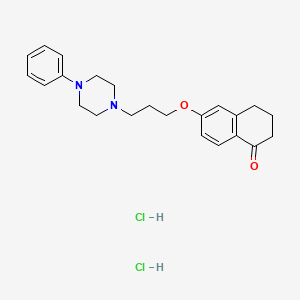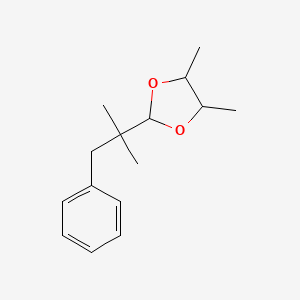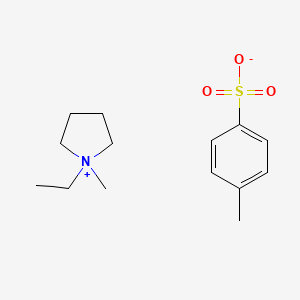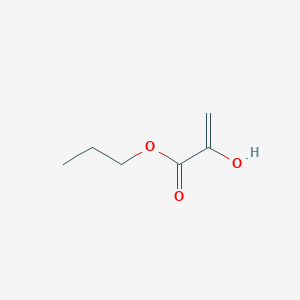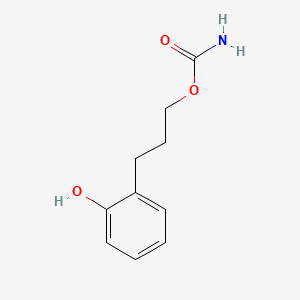
Butyranilide, 4-(diethylamino)-3'-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyranilide, 4-(diethylamino)-3’-ethyl- is an organic compound that belongs to the class of anilides. This compound is characterized by the presence of a butyranilide core structure with a diethylamino group at the 4-position and an ethyl group at the 3’-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyranilide, 4-(diethylamino)-3’-ethyl- typically involves the reaction of 4-(diethylamino)benzoyl chloride with 3’-ethylbutyranilide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Butyranilide, 4-(diethylamino)-3’-ethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyranilide, 4-(diethylamino)-3’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilides depending on the nucleophile used.
Applications De Recherche Scientifique
Butyranilide, 4-(diethylamino)-3’-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of Butyranilide, 4-(diethylamino)-3’-ethyl- involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diethylamino)benzamide
- 4-(Diethylamino)benzoic acid
- 4-(Diethylamino)benzaldehyde
Uniqueness
Butyranilide, 4-(diethylamino)-3’-ethyl- is unique due to the presence of both the diethylamino and ethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with target molecules, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
97554-22-8 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
4-(diethylamino)-N-(3-ethylphenyl)butanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-14-9-7-10-15(13-14)17-16(19)11-8-12-18(5-2)6-3/h7,9-10,13H,4-6,8,11-12H2,1-3H3,(H,17,19) |
Clé InChI |
UATBFOLZKRMHKB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)CCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




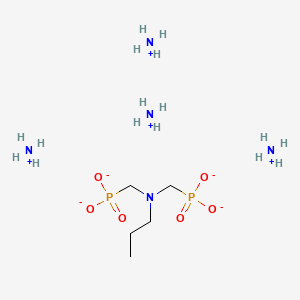
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
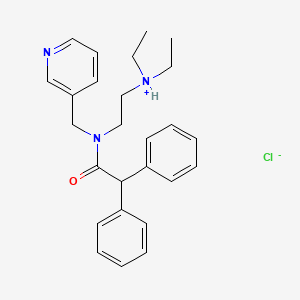
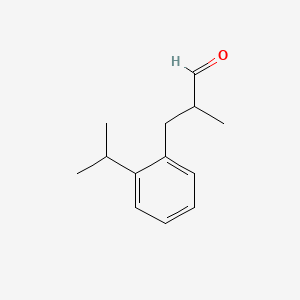

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
